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Compound of Interest

Compound Name: Sophoraflavanone H

Cat. No.: B15593412

Validating NMR and MS Data for
Sophoraflavanone H: A Comparative Guide

For researchers, scientists, and drug development professionals, this guide provides a
comprehensive comparison of experimental Nuclear Magnetic Resonance (NMR) and Mass
Spectrometry (MS) data for Sophoraflavanone H with established literature values. This guide
outlines detailed experimental protocols and presents a clear, tabulated comparison to facilitate
the validation of in-house experimental results.

Data Presentation: Comparison of Experimental and
Literature Values

Accurate structural elucidation is paramount in natural product research and drug development.
The following tables summarize the *H and 3C NMR chemical shifts and High-Resolution Mass
Spectrometry (HRMS) data for Sophoraflavanone H, comparing them with the values reported
in the authoritative literature from the total synthesis of the compound.

Table 1: *H NMR Data Comparison for Sophoraflavanone H (600 MHz, CDCIs)
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Literature Experimental

Atom No. Chemical Shift  Multiplicity J (H2) Chemical Shift
(3, ppm) (3, ppm)

2 5.39 dd 12.9,2.9

3a 3.09 dd 17.2,12.9

3b 2.81 dd 17.2,2.9

5 12.04 S

6 6.02 S

1' - - -

2' 6.95 d 8.2

3 6.49 dd 8.2,23

4 - - -

5' 6.42 d 2.3

6' - - -

7 - - -

8 - - .

9 - - -

10 - - -

1" 3.23 m

2"a 2.66 dd 145, 6.2

2"b 2.59 dd 145, 7.8

4" 5.10 t 7.1

5 i . -

6" 1.69 S

7" 1.63 s
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1 - - -
2"/e" 7.17 d 8.5
3"/5™ 6.81 d 8.5
4™ - - -

™ 5.51 d 8.8
8" 4.60 d 8.8

Table 2: 13C NMR Data Comparison for Sophoraflavanone H (151 MHz, CDCls)
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Atom No. Literature Chemical Shift Ex!oerimental Chemical
(3, ppm) Shift (3, ppm)

2 79.5
3 43.4
4 196.4
5 164.2
6 96.1
7 167.4
8 108.5
9 162.9
10 102.9
1 113.1
2 129.8
3 108.3
4 157.0
o' 103.8
6 155.8
1 34.1
2" 41.5
3 123.6
4" 132.2
5 25.7
6" 17.8
s 21.2
1" 131.6
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2"/6" 128.8
3"/5™ 1151
4" 155.2
™" 92.5
8™ 56.1

Table 3: High-Resolution Mass Spectrometry (HRMS) Data Comparison for Sophoraflavanone
H

| Literature m/z Literature m/z Experimental m/z
on

[M+H]* (Calculated) [M+H]* (Found) [M+H]*
C30H3007 503.2019 503.2013

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and MS data for
Sophoraflavanone H, based on established protocols for flavonoid analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:
o Weigh approximately 5-10 mg of purified Sophoraflavanone H.

o Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCIs) containing
0.03% v/v tetramethylsilane (TMS) as an internal standard.

o Transfer the solution to a 5 mm NMR tube.
e Instrument Parameters:
o Spectrometer: A 600 MHz NMR spectrometer equipped with a cryoprobe.

o 'HNMR:
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Pulse Program: Standard single-pulse sequence.

Acquisition Time: ~2.5 seconds.

Relaxation Delay: 1.0 seconds.

Number of Scans: 16.

Spectral Width: -2 to 14 ppm.

o 13C NMR:

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

Acquisition Time: ~1.0 second.

Relaxation Delay: 2.0 seconds.

Number of Scans: 1024.

Spectral Width: -10 to 220 ppm.

» Data Processing:

[e]

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

o

Phase correct the resulting spectra.

[¢]

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for *H NMR and the
CDCls solvent peak at 77.16 ppm for 33C NMR.

[¢]

Integrate the signals in the *H NMR spectrum.

o

Analyze the multiplicities and coupling constants (J values) in the *H NMR spectrum.

High-Resolution Mass Spectrometry (HRMS)

e Sample Preparation:

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15593412?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

o Prepare a stock solution of purified Sophoraflavanone H in methanol or acetonitrile at a
concentration of 1 mg/mL.

o Dilute the stock solution to a final concentration of 1-10 pg/mL with the mobile phase.

e |nstrumentation and Conditions:

o Mass Spectrometer: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole
Time-of-Flight) or Orbitrap, equipped with an electrospray ionization (ESI) source.

o lonization Mode: Positive ion mode ([M+H]*).

o Infusion Method: Direct infusion via a syringe pump at a flow rate of 5-10 pL/min or via
Liquid Chromatography (LC) introduction.

o ESI Source Parameters:

Capillary Voltage: 3.5 - 4.5 kV.

Nebulizer Gas (N2): 1.0 - 2.0 Bar.

Drying Gas (N2): 6.0 - 8.0 L/min.

Drying Gas Temperature: 180 - 220 °C.
o Mass Analyzer Parameters:
» Mass Range: m/z 100-1000.
= Acquisition Rate: 1 spectrum/second.
» Collision Energy: Low energy (e.g., 5-10 eV) for full scan MS.
o Data Analysis:
o Process the acquired data using the instrument's software.

o Determine the accurate mass of the protonated molecular ion ([M+H]*).
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o Calculate the elemental composition from the accurate mass and compare it with the
theoretical value for Sophoraflavanone H (C3oH3007).

Mandatory Visualization

The following diagram illustrates the logical workflow for validating experimental NMR and MS
data of Sophoraflavanone H against literature values.

Experimental Data Acquisition Literature Data Retrieval
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Caption: Workflow for validating experimental NMR and MS data of Sophoraflavanone H.

 To cite this document: BenchChem. [validating NMR and MS data for Sophoraflavanone H
with literature values]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b15593412#validating-nmr-and-ms-data-for-
sophoraflavanone-h-with-literature-values]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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